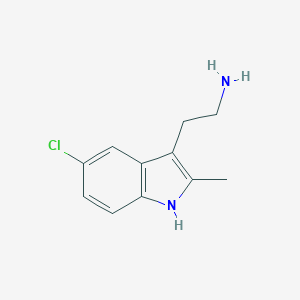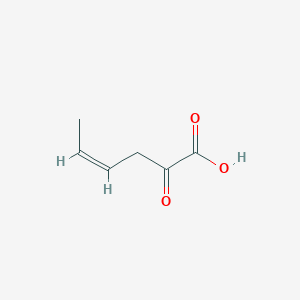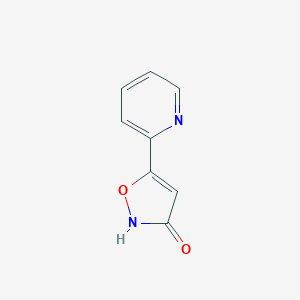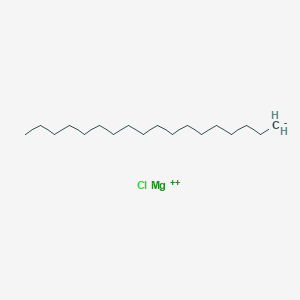
Octadecylmagnesium chloride
Overview
Description
Synthesis Analysis
The synthesis of alkylmagnesium chlorides, including octadecylmagnesium chloride, typically involves the reaction of an alkyl halide with magnesium in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF). This process is generally known as the Grignard reaction, a cornerstone technique in organic chemistry for generating carbon-carbon bonds (Ashby & Ainslie, 1983).
Molecular Structure Analysis
The molecular structure of octadecylmagnesium chloride, like other Grignard reagents, features a central magnesium atom bonded to both an alkyl group and a chlorine atom. The octadecyl chain provides hydrophobic character to the molecule, influencing its reactivity and solubility properties. Advanced techniques such as X-ray crystallography can elucidate the precise arrangement of atoms within these compounds, revealing insights into their chemical behavior (Evans, Davis, & Ziller, 2001).
Chemical Reactions and Properties
Physical Properties Analysis
The physical properties of octadecylmagnesium chloride, such as boiling point, melting point, and solubility, are significantly affected by the long alkyl chain. These properties determine the conditions under which the reagent can be used in chemical syntheses. For example, its solubility in organic solvents makes it a versatile reagent for reactions carried out in non-aqueous media.
Chemical Properties Analysis
The chemical properties of octadecylmagnesium chloride are defined by its reactivity with various electrophiles, its role in catalyzing polymerization reactions, and its ability to form stable complexes with transition metals. These properties enable the synthesis of a wide range of organic compounds, including alcohols, ketones, and other functionalized molecules. The stability and reactivity of Grignard reagents like octadecylmagnesium chloride are crucial for their application in organic synthesis (Ashby & Ainslie, 1983).
Scientific Research Applications
Magnesium Doping in Chemical Vapor Deposition : Octamethyldialuminummonomagnesium is identified as a promising magnesium doping source for metalorganic chemical vapor deposition, offering flat doping profiles and lower decomposition temperatures (Hatano, Izumiya, & Ohba, 1991).
Corrosion Resistance in Stainless Steel : Octadecylamine (ODA) enhances the corrosion resistance of austenitic stainless steel type 1.4541 (AISI 321), due to a diffusion barrier on the steel surface and the formation of a compact hot-water oxide layer because of ODA (Bäßler, Uhlemann, & Mummert, 1999).
Chromatography and Analytical Applications : Octadecylsilica immobilized with bovine serum albumin is effective for separating inorganic anions, allowing for indirect photometric determination of chloride and nitrate in water and serum samples (Takeuchi, Zein, Munaf, & Miwa, 1996).
Polymerization Initiators : P- and m-Vinylbenzylmagnesium chlorides can initiate polymerizations of MMA and styrene, leading to the formation of syndiotactic PMMAs and macromers, and spontaneous polymerizations to poly(Grignard) (Hatada, Nakanishi, Ute, & Kitayama, 1986).
Monovalent and Divalent Cation Separation : Micellar bile salt-coated octadecylsilica microcolumns are effective for separating monovalent and divalent inorganic cations, enabling their determination in various samples like wine and water (Hu, Takeuchi, & Haraguchi, 1992).
Biomedical Applications : Poly(3-butylthiophene)-b-poly(3-octylthiophene) copolymers, due to their high regioregularity and low polydispersity index, show potential for use in biomedical applications (Wu, Ren, Li, Mezzenga, & Jenekhe, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Octadecylmagnesium chloride is a Grignard reagent . Grignard reagents are a class of organomagnesium compounds that are commonly used in organic synthesis. The primary targets of Octadecylmagnesium chloride are electrophilic carbon atoms present in organic compounds such as aldehydes and ketones .
Mode of Action
Octadecylmagnesium chloride, like other Grignard reagents, acts as a nucleophile . It interacts with its targets (electrophilic carbon atoms) through nucleophilic addition reactions, leading to the formation of carbon-carbon bonds . This interaction can result in the formation of a variety of organic compounds, depending on the nature of the electrophile .
Biochemical Pathways
These include carbon-carbon bond formation via palladium-catalyzed alkylation and arylation reactions . The downstream effects of these reactions can lead to the synthesis of complex organic molecules from simpler precursors.
Pharmacokinetics
This is due to their high reactivity and the challenging conditions required for their stability (e.g., anhydrous conditions, low temperatures) .
Result of Action
The primary result of Octadecylmagnesium chloride’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . For instance, it can be used for the introduction of octyl substituents on the bipyridine skeletons to prepare functionalized 4,4′-bipyridines . These compounds can serve as linkers in the formation of discrete metal complexes .
Action Environment
The action of Octadecylmagnesium chloride is highly dependent on the environmental conditions. It requires anhydrous (water-free) conditions and is typically used in solvents like tetrahydrofuran . The presence of water or other protic substances can rapidly destroy Grignard reagents, leading to a loss of their reactivity . Therefore, the efficacy and stability of Octadecylmagnesium chloride are highly dependent on maintaining appropriate environmental conditions .
properties
IUPAC Name |
magnesium;octadecane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37.ClH.Mg/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWJANSKVJZWMB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC[CH2-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecylmagnesium chloride | |
CAS RN |
116980-66-6 | |
| Record name | Octadecylmagnesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




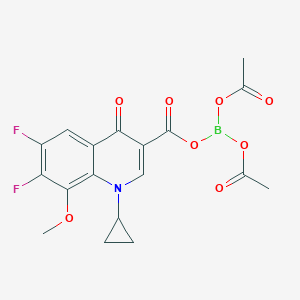




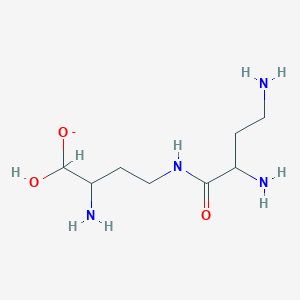

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)
